Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride
CAS No.: 1860028-39-2
Cat. No.: VC4623490
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1860028-39-2 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 |
| IUPAC Name | methyl 2-(4-methylpiperidin-3-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-7-3-4-10-6-8(7)5-9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H |
| Standard InChI Key | QARHSEKANYTPKW-UHFFFAOYSA-N |
| SMILES | CC1CCNCC1CC(=O)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride, reflects its core structure: a piperidine ring substituted with a methyl group at the 4-position and an acetate ester at the 3-position, neutralized by hydrochloric acid. The piperidine ring adopts a chair conformation, with the methyl and acetate groups influencing stereoelectronic properties. The hydrochloride salt formation protonates the piperidine nitrogen, enhancing aqueous solubility for pharmaceutical formulations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ | |
| Molecular Weight | 207.70 g/mol | |
| CAS Number | 1860028-39-2 | |
| Appearance | Solid (typically crystalline) | |
| Solubility | Soluble in polar solvents |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.5–3.0 ppm) and the methyl ester group (δ 3.6–3.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 207.103 ([M+H]⁺), consistent with the molecular formula . Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorptions for the ester carbonyl (≈1740 cm⁻¹) and ammonium chloride (≈2400 cm⁻¹).
Synthesis and Industrial Production
Reaction Pathways
The synthesis of methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride typically involves multistep organic reactions. A patented method (WO2014195978A2) outlines the following sequence :
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Alkylation of Piperidine Derivatives: Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methanesulfonyl chloride in acetone and triethylamine at 45°C yields a sulfonated intermediate.
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Coupling with Piperidine Amines: The intermediate is coupled with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in the presence of a base, forming a secondary amine product.
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Deprotection and Salt Formation: Hydrolysis of protecting groups followed by treatment with hydrochloric acid yields the hydrochloride salt .
Optimization Strategies
Industrial-scale production employs continuous flow reactors to enhance yield (≈85%) and purity (>97%). Key parameters include:
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Temperature Control: Maintaining 45–50°C during sulfonation prevents side reactions .
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Solvent Selection: Dichloromethane and acetone optimize reaction kinetics and product isolation .
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Purification Techniques: Recrystallization from ethanol/water mixtures removes impurities, achieving pharmacopeial-grade purity .
Pharmaceutical and Industrial Applications
Role in Drug Synthesis
Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride serves as a critical intermediate in synthesizing Janus kinase (JAK) inhibitors like tofacitinib, a therapy for rheumatoid arthritis . The piperidine moiety mimics natural ligands, enabling selective binding to enzymatic active sites. For example, in tofacitinib synthesis, the compound participates in Ullmann coupling reactions to introduce the pyrrolopyrimidine core .
Agrochemical Applications
In agrochemistry, derivatives of this compound act as precursors for herbicides and fungicides. The acetate ester’s lipophilicity enhances membrane permeability in plant pathogens, improving efficacy.
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